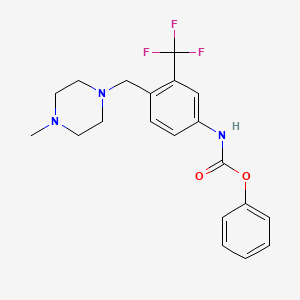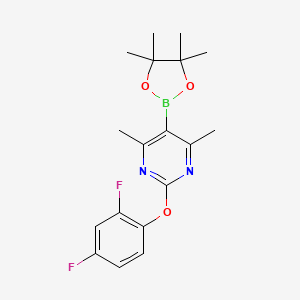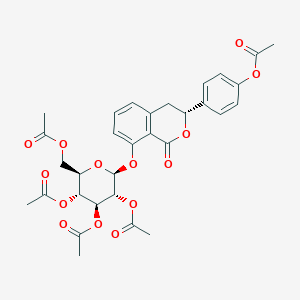
1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound of interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and an ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorophenyl isocyanate with 2-ethylphenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Halogenation and nitration reactions can be carried out using reagents such as chlorine, bromine, and nitric acid. The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various applications, including coatings and polymers.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action are studied to understand its potential therapeutic effects and to design more effective derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-chlorophenyl)-3-(2-ethylphenyl)urea: This compound shares structural similarities with 1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, including the presence of chlorophenyl and ethylphenyl groups.
1-(4-chlorophenyl)-3-(2-ethylphenyl)urea: Another similar compound with a different position of the chlorine atom on the phenyl ring.
1-(3-chlorophenyl)-3-(2,6-diethylphenyl)urea: This compound has additional ethyl groups on the phenyl ring, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the chlorophenyl and ethylphenyl groups makes it a versatile compound with potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H17ClN4O |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-13-7-4-5-10-16(13)21-18(24)17-20-12(2)23(22-17)15-9-6-8-14(19)11-15/h4-11H,3H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
LQXMVTQHSIETNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


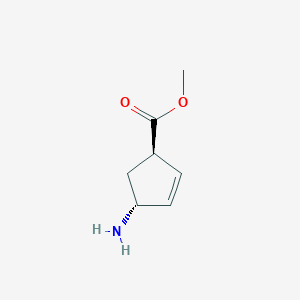
![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)

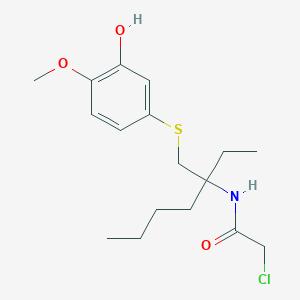
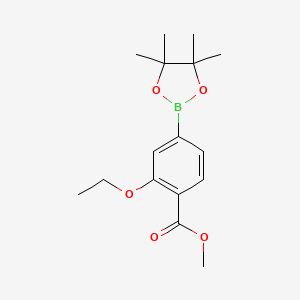
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
![6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359655.png)
